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molecular formula C10H12F3N B1322263 2-(4-(Trifluoromethyl)phenyl)propan-2-amine CAS No. 306761-54-6

2-(4-(Trifluoromethyl)phenyl)propan-2-amine

Cat. No. B1322263
M. Wt: 203.2 g/mol
InChI Key: BZZQAWGDEQZOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592477B2

Procedure details

To a solution N-{1-methyl-1-[4-(trifluoromethyl)phenyl]ethyl}acetamide (2.0 g, 8.16 mmol) in ethylene glycol (5 mL) was added KOH (3.66 g, 8.16 mmol) and the resulting mixture was heated for 48 h at 170° C. After cooling to rt, the reaction mixture was extracted with Et2O (3×20 mL). The combined organic layers were washed with water (4×), dried over MgSO4, filtered and evaporated to give a colorless oil. This oil was dissolved in Et2O (30 mL) and a saturated solution of HCl in Et2O (10 mL) was added. The white precipitate was collected, washed with Et2O (3×10 mL) and dried under vacuo. This solid was then poured into Et2O (50 mL) and a 1N aqueous solution of NaOH (20 mL) were added. The organic layer was separated and the aqueous layer was extracted with Et2O. The combined organic layers were washed with water (2×20 mL), dried over MgSO4, filtered and evaporated to give the title compound as colorless oil (1.2 g, 72%). 1H NMR (CDCl3, 300 MHz) δ 7.60-7.46 (m, 4H), 1.53 (br s, 2H), 1.43 (s, 6H). HPLC (Condition A), Rt: 1.73 min (HPLC purity: 94.0%).
Name
N-{1-methyl-1-[4-(trifluoromethyl)phenyl]ethyl}acetamide
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:14]C(=O)C)([C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][CH:5]=1)[CH3:3].[OH-].[K+].Cl>C(O)CO.CCOCC>[CH3:3][C:2]([NH2:14])([C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:11])[F:12])=[CH:6][CH:5]=1)[CH3:1] |f:1.2|

Inputs

Step One
Name
N-{1-methyl-1-[4-(trifluoromethyl)phenyl]ethyl}acetamide
Quantity
2 g
Type
reactant
Smiles
CC(C)(C1=CC=C(C=C1)C(F)(F)F)NC(C)=O
Name
Quantity
3.66 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with Et2O (3×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a colorless oil
CUSTOM
Type
CUSTOM
Details
The white precipitate was collected
WASH
Type
WASH
Details
washed with Et2O (3×10 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuo
ADDITION
Type
ADDITION
Details
This solid was then poured into Et2O (50 mL)
ADDITION
Type
ADDITION
Details
a 1N aqueous solution of NaOH (20 mL) were added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with Et2O
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C1=CC=C(C=C1)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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